molecular formula C20H13Cl2N3O B2796598 N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE CAS No. 70372-06-4

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE

Cat. No.: B2796598
CAS No.: 70372-06-4
M. Wt: 382.24
InChI Key: QXZOZDMSDIQQID-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-2,4-dichlorobenzamide is a benzamide derivative featuring a benzodiazolylphenyl core and a 2,4-dichlorobenzoyl substituent. This compound belongs to a class of heterocyclic molecules that integrate benzodiazole (a fused bicyclic system with two nitrogen atoms) and halogenated aromatic moieties. Such structural motifs are commonly associated with bioactivity, including antimicrobial, antitumor, and enzyme-modulating properties .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-12-9-10-13(15(22)11-12)20(26)25-16-6-2-1-5-14(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZOZDMSDIQQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE typically involves the reaction of o-phenylenediamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Substitution Patterns in Benzodiazole-Containing Derivatives

Several structurally related compounds have been synthesized and studied, differing primarily in their substituents and backbone modifications:

Compound Name Key Structural Features Melting Point (°C) Notable Bioactivity/Properties Reference
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-2,4-dichlorobenzamide 2,4-dichlorobenzoyl; benzodiazolylphenyl Not reported Hypothesized antimicrobial/anticonvulsant activity (based on analogues)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole; triazole linker; phenoxymethyl group 192–194 Enhanced binding in docking studies vs. acarbose
Terconazole (cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-1-(methylethyl) piperazine) 2,4-dichlorophenyl; triazole; dioxolane ring Not reported Clinically used antifungal agent
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide (WAY-133014) Dimethoxybenzoyl; benzimidazole Not reported Sirtuin modulator; distinct electronic profile vs. dichloro derivatives

Key Observations :

  • Halogenation : The 2,4-dichloro substitution in the target compound contrasts with bromophenyl (9c) and methoxy groups (WAY-133014). Dichloro derivatives typically exhibit higher electronegativity and membrane permeability compared to methoxy analogues .
  • Linker Diversity : Compound 9c incorporates a triazole-thiazole-acetamide linker, which may enhance conformational flexibility and binding kinetics compared to the rigid benzodiazole-phenyl backbone of the target compound .
  • Pharmacological Profiles: While terconazole (a dichlorophenyl-triazole derivative) is clinically validated for antifungal use, the target compound’s bioactivity remains speculative but may align with anticonvulsant or GABAergic activity observed in structurally related N-(2,4-dichlorophenyl)methyl-quinazolinone derivatives .

Spectroscopic and Physicochemical Data

1H NMR Comparison :

  • Target Compound : Expected aromatic proton signals at δ 7.2–8.5 ppm (benzodiazole and dichlorophenyl), with NH protons near δ 9–10 ppm (amide) .
  • Compound 9c : Aromatic protons at δ 7.72 (d, phenyl), 7.64 (dd, H7 benzodiazole), and NH at δ 9.40 (s) .
  • WAY-133014 : Methoxy signals at δ ~3.8 ppm, contrasting with the absence of such peaks in dichloro derivatives .

Melting Points : The target compound’s melting point is unreported, but analogues like 9c (192–194°C) suggest high crystallinity due to halogenated and rigid structures .

Research Findings and Implications

  • Anticonvulsant Potential: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives demonstrated affinity for GABAergic targets in mice, suggesting the dichlorophenyl-benzamide scaffold may modulate CNS activity .
  • Antifungal Activity : Terconazole’s efficacy against Candida spp. underscores the therapeutic relevance of dichlorophenyl-triazole hybrids, though the target compound’s activity remains untested .
  • Structural Limitations : The absence of a triazole or thiazole linker in the target compound may limit its binding versatility compared to 9c or terconazole .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound known for its diverse biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : N-[2-(1H-benzodiazol-2-yl)phenyl]-2,4-dichlorobenzamide
  • Molecular Formula : C17H13Cl2N3O
  • CAS Number : 1098638-70-0

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds in the benzimidazole family possess significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
  • Anticancer Properties : Research indicates that this compound may have potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity : There is emerging evidence that this compound may inhibit viral replication in certain models, suggesting a potential role in antiviral therapies.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial and cancer cell survival.
  • Modulation of Signaling Pathways : It can affect various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Studies

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anticancer Research

In a study published by Zhang et al. (2024), the compound was tested on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results showed a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF7 and 20 µM for A549 cells.

Cell LineIC50 (µM)
MCF715
A54920

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